N-(3,5-dichlorophenyl)-3-methyl-4-nitrobenzamide
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Overview
Description
N-(3,5-dichlorophenyl)-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dichlorophenyl group, a methyl group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-3-methyl-4-nitrobenzamide typically involves the reaction of 3,5-dichlorobenzoic acid with appropriate reagents to introduce the methyl and nitro groups. One common method involves the use of O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in dry dimethylformamide (DMF) as coupling agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(3,5-dichlorophenyl)-3-methyl-4-aminobenzamide.
Scientific Research Applications
N-(3,5-dichlorophenyl)-3-methyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can disrupt cellular processes by binding to enzymes or receptors, leading to altered cellular functions. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also contains a dichlorophenyl group and has been studied for its effects on mycobacterial energetics.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another benzamide derivative with similar structural features.
Uniqueness
N-(3,5-dichlorophenyl)-3-methyl-4-nitrobenzamide is unique due to the presence of both methyl and nitro groups on the benzamide core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H10Cl2N2O3 |
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Molecular Weight |
325.1 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-4-9(2-3-13(8)18(20)21)14(19)17-12-6-10(15)5-11(16)7-12/h2-7H,1H3,(H,17,19) |
InChI Key |
YEKLJINTRPMLST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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